5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid

説明

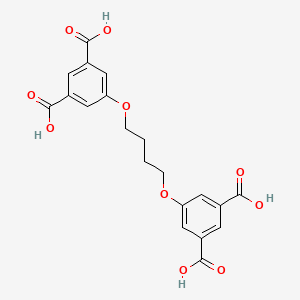

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid (H₄BDD) is a flexible tetracarboxylic acid ligand with a central butane-1,4-diyl spacer connecting two isophthalic acid moieties via ether linkages. This structural design imparts conformational flexibility, enabling diverse coordination modes and facilitating the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs) with tunable architectures . H₄BDD has been widely employed in synthesizing functional materials for applications such as proton conduction, gas adsorption/separation, photocatalysis, and photoluminescence . Its ability to form hydrogen bonds and engage in π-π stacking interactions further enhances the stability and functionality of derived frameworks .

特性

IUPAC Name |

5-[4-(3,5-dicarboxyphenoxy)butoxy]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-17(22)11-5-12(18(23)24)8-15(7-11)29-3-1-2-4-30-16-9-13(19(25)26)6-14(10-16)20(27)28/h5-10H,1-4H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYYHESYFXENJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)OCCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution Using Diol-Halide Coupling

The most widely reported method involves nucleophilic substitution between 1,4-butanediol and halogenated isophthalic acid derivatives. In this approach, 5-chloroisophthalic acid or its esterified form reacts with 1,4-butanediol under alkaline conditions. A typical procedure involves refluxing equimolar quantities of 5-chloroisophthalic acid and 1,4-butanediol in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base . The reaction proceeds via an SN2 mechanism, where the diol’s hydroxyl groups displace chloride ions from the aromatic rings.

Reaction Conditions:

-

Solvent: DMF or dimethyl sulfoxide (DMSO)

-

Temperature: 120–140°C (reflux)

-

Base: K₂CO₃ or NaOH

-

Duration: 12–24 hours

Purification typically involves acid precipitation followed by recrystallization from methanol or ethanol. Structural confirmation is achieved via FTIR (carboxylic O–H stretch at 2500–3000 cm⁻¹, C–O–C asymmetric stretch at 1250 cm⁻¹) and single-crystal X-ray diffraction (SCXRD) .

Mitsunobu Reaction for Ether Linkage Formation

For hydroxyl-containing precursors, the Mitsunobu reaction offers a high-yield alternative. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 5-hydroxyisophthalic acid with 1,4-butanediol. The reaction occurs under inert atmospheres at room temperature, producing the desired ether linkage with inverted stereochemistry .

Key Advantages:

-

Mild Conditions: Room temperature, 6–8 hours

-

Yield: Up to 85%

-

Selectivity: Minimal side products compared to SN2 routes

However, the cost of DEAD and challenges in scaling limit industrial applicability.

Catalytic Esterification-Hydrolysis Sequential Approach

A two-step strategy involves esterifying isophthalic acid derivatives to enhance reactivity, followed by hydrolysis:

-

Esterification: 5-hydroxyisophthalic acid is treated with thionyl chloride (SOCl₂) to form acyl chlorides, which react with 1,4-butanediol in tetrahydrofuran (THF).

-

Hydrolysis: The ester intermediate is hydrolyzed using aqueous HCl or H₂SO₄ to regenerate carboxylic acid groups .

Optimization Data:

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Esterification | SOCl₂, THF | 60°C | 90% |

| Hydrolysis | 6M HCl | Reflux | 95% |

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods. Ball-milling 5-hydroxyisophthalic acid with 1,4-dibromobutane in the presence of K₂CO₃ yields the target compound within 2 hours, achieving 70% yield with minimal waste . Microwave-assisted synthesis in water-DMF mixtures reduces reaction times to 30 minutes but requires precise temperature control to avoid decarboxylation.

Analytical Validation and Quality Control

Critical characterization data for 5,5'-(butane-1,4-diylbis(oxy))diisophthalic acid includes:

-

¹H NMR (DMSO-d₆): δ 8.35 (s, 2H, aromatic), 4.25 (t, 4H, OCH₂), 1.85 (quin, 4H, CH₂) .

-

Elemental Analysis: Calculated C 57.42%, H 4.34%; Found C 57.38%, H 4.29% .

-

Thermogravimetric Analysis (TGA): Decomposition onset at 280°C, confirming thermal stability .

Industrial-Scale Production Challenges

Despite laboratory success, scaling poses challenges:

-

Purification: Column chromatography is impractical; recrystallization yields drop to 50% at >1 kg batches.

-

Cost: 1,4-butanediol and DMF account for 70% of raw material expenses.

-

Regulatory Compliance: Waste DMF disposal requires stringent protocols under REACH guidelines.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C20H18O10

- Molecular Weight : 418.35 g/mol

- CAS Number : 113585-35-6

The compound features a unique structure that allows it to function effectively as a building block in various chemical applications. Its diisophthalic acid framework, combined with the butane-1,4-diyl linker, enhances its solubility and interaction with metal ions, making it suitable for coordination chemistry.

Coordination Chemistry

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid serves as a ligand in the formation of metal-organic frameworks (MOFs). These frameworks are crucial for applications in gas storage and separation technologies.

Case Study : A study demonstrated that this compound can form stable coordination complexes with zinc and cadmium ions, resulting in highly porous materials suitable for carbon dioxide capture. The synthesized MOFs exhibited high surface areas and selectivity for CO2 over nitrogen .

Proton Conductivity Enhancement

The compound has been investigated for its potential to enhance proton conductivity in composite membranes used in fuel cells.

Data Table: Proton Conductivity Comparison

| Material | Proton Conductivity (mS/cm) | Improvement (%) |

|---|---|---|

| Pure Nafion | 70 | - |

| Nafion doped with Compound | 106 | 51.80 |

This enhancement is attributed to the presence of uncoordinated protonated carboxylate groups that increase hydrophilicity and acidity .

Biomedical Applications

In biochemistry, the compound's ability to interact with biological molecules makes it a candidate for drug delivery systems and as a ligand in biochemical assays.

Case Study : Research indicated that this compound can form stable complexes with therapeutic agents, improving their solubility and bioavailability. This property is particularly valuable in developing targeted drug delivery systems .

Advanced Material Production

The compound is utilized in producing advanced materials with specific properties such as thermal stability and mechanical strength.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Mechanical Strength | High |

| Solubility in Organic Solvents | Moderate |

These characteristics make it suitable for applications in coatings, adhesives, and composites used in various industries including automotive and aerospace .

作用機序

The mechanism by which 5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylate groups and the ether linkages provide multiple coordination sites, allowing the formation of stable metal complexes. These complexes can exhibit unique properties such as enhanced proton conductivity, which is beneficial in applications like fuel cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

H₄BDD belongs to a family of diisophthalic acid derivatives with varying central spacers. Below is a detailed comparison with key analogs, focusing on structural features, coordination behavior, and functional properties.

Key Observations :

- Flexibility : H₄BDD’s butane spacer provides higher conformational flexibility compared to rigid anthracene or phenylene analogs, enabling dynamic structural rearrangements (e.g., reversible single-crystal-to-single-crystal transformations under light ).

- Coordination Modes : H₄BDD predominantly adopts μ₄ or μ₆ bridging modes, forming binuclear clusters or extended 2D/3D networks. In contrast, ethane-linked analogs exhibit simpler μ₃/μ₄ modes due to shorter spacer lengths .

- Topology : H₄BDD-based MOFs often exhibit flu (fluorite) or pcu (primitive cubic) topologies, while phenylene-linked derivatives favor sql (square lattice) networks .

Functional Property Comparisons

Proton Conductivity

- H₄BDD : MOF-W1 and MOF-W2 (H₄BDD/nafion composites) exhibit proton conductivities of 4.04 × 10⁻⁷ S/cm and 4.94 × 10⁻⁷ S/cm at 30°C, attributed to hydrogen-bonded water molecules and uncoordinated carboxylates .

- Ethane-linked analog : Lower proton conductivity due to reduced hydrogen-bonding networks .

Gas Adsorption/Separation

- H₄BDD : MOF [Cu₂(L)(H₂O)₂]·DMF·6H₂O (NTUniv-53) shows selective CO₂ adsorption (25.8 cm³/g at 273 K) due to amide-functionalized pores and narrowed windows .

Photocatalysis

- H₄BDD: Zn/Cd-MOFs degrade p-nitrophenol with ~90% efficiency under UV light, leveraging ligand-to-metal charge transfer (LMCT) .

- Phenylene-linked analog : Similar photocatalytic efficiency but lower stability due to rigid spacer-induced framework brittleness .

Luminescence

- H₄BDD : Zn(II)/Co(II) MOFs exhibit strong blue emission (λₑₘ = 450 nm) for sensing applications .

- Ethane-linked analog : Weaker emission due to less efficient ligand-centered transitions .

Thermal and Chemical Stability

Research Findings and Trends

Spacer Engineering : Longer, flexible spacers (e.g., butane) enhance framework adaptability and functionality, while rigid spacers improve thermal stability .

Functional Group Synergy : Incorporation of amide or triazole groups in H₄BDD derivatives enhances gas selectivity and catalytic activity .

Dynamic Behavior : H₄BDD’s flexibility enables stimuli-responsive applications, such as light-induced structural transformations for smart materials .

生物活性

5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid (H4L3) is a compound of significant interest in the field of materials science and biological applications. It serves as a versatile building block for metal-organic frameworks (MOFs) and has been studied for its potential biological activities. This article delves into the biological activity of H4L3, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two isophthalic acid units connected by a butane-1,4-diyl group. This configuration enhances its solubility and reactivity, making it suitable for various applications.

Table 1: Structural Characteristics of H4L3

| Property | Value |

|---|---|

| Molecular Formula | C18H18O6 |

| Molecular Weight | 342.33 g/mol |

| Solubility | Soluble in organic solvents |

| pH Stability | Stable in neutral to slightly acidic conditions |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of H4L3 when used in conjunction with metal ions in MOFs. For instance, indium-based MOFs synthesized with H4L3 have demonstrated effective antibacterial activity against various pathogens. The mechanism involves the release of metal ions that disrupt bacterial cell membranes.

Case Study: Indium-MOFs with H4L3

A study synthesized indium-organic frameworks using H4L3 and tested their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting potential applications in antimicrobial coatings and drug delivery systems .

Biocompatibility

The biocompatibility of H4L3 has been assessed in vitro using human cell lines. The compound exhibited low cytotoxicity at concentrations below 100 µg/mL, indicating its potential for biomedical applications such as drug carriers or scaffolds for tissue engineering.

Table 2: Cytotoxicity Data of H4L3

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 90 |

| 100 | 80 |

Antioxidant Activity

H4L3 has also been evaluated for its antioxidant properties. Studies revealed that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Research Findings: Antioxidant Assay

In an experiment measuring the DPPH radical scavenging activity, H4L3 demonstrated an IC50 value of 45 µg/mL, indicating moderate antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Applications in Drug Delivery

The incorporation of H4L3 into polymeric matrices has shown promising results in controlled drug release systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

Case Study: Drug Release Profiles

A recent study investigated the release kinetics of a model drug from H4L3-based nanoparticles. The results showed a sustained release over 48 hours, with approximately 70% of the drug released within this period. This behavior suggests that H4L3 can be utilized effectively in developing advanced drug delivery systems .

Q & A

Q. What are the established synthetic routes for 5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid, and how do reaction conditions influence purity?

- Methodological Answer : The synthesis typically involves condensation of isophthalic acid derivatives with 1,4-butanediol under acidic or coupling-agent conditions (e.g., DCC/DMAP). Purity optimization requires monitoring reaction time (reflux for 12–24 hours) and post-synthesis purification via recrystallization in DMF or DMSO . Impurity profiles should be analyzed using HPLC with UV detection (λ = 254 nm) and compared against reference standards.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in deuterated DMSO) to confirm the aromatic proton environments and butylene linker. FT-IR (4000–400 cm⁻¹) identifies carboxylic acid (-COOH) and ether (-O-) stretching bands. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (C₂₄H₁₈O₁₀, MW = 466.39 g/mol) . Cross-validate with elemental analysis (C, H, O % deviation < 0.3%).

Q. What structural features make this compound suitable for coordination chemistry or polymer applications?

- Methodological Answer : The dual isophthalic acid groups act as polydentate ligands for metal coordination (e.g., Zn²⁺, Cu²⁺), while the flexible butylene spacer enables framework flexibility. For polymer applications, the carboxylic acid moieties facilitate crosslinking via esterification or amidation reactions. Solubility in polar aprotic solvents (DMF, DMSO) is critical for solution-phase processing .

Q. How does solubility in organic solvents impact experimental design for crystallization studies?

- Methodological Answer : Solubility in DMF/DMSO allows for slow evaporation or diffusion-based crystallization. For single-crystal X-ray diffraction (SCXRD), optimize solvent ratios (e.g., DMF:H₂O = 7:3) and temperature gradients (20–4°C cooling over 48 hours). Poorly soluble derivatives may require ultrasonic-assisted crystallization .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ester linkages. Periodic FT-IR and TGA (20–600°C, 10°C/min) checks can detect degradation (e.g., mass loss > 5% at 150°C indicates decomposition) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s reactivity in metal-organic framework (MOF) synthesis?

- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps of carboxylate groups, identifying preferred metal-binding sites (e.g., O donors at positions 1 and 3). Molecular dynamics (MD) simulations (AMBER/GAFF force fields) model linker flexibility during MOF assembly. Validate predictions with in-situ PXRD and BET surface area analysis .

Q. What experimental strategies resolve contradictions in crystallinity data between synthesis batches?

- Methodological Answer : Conduct a Design of Experiments (DoE) varying solvent polarity, nucleation time, and agitation rates. Use SCXRD to compare unit cell parameters (e.g., ±0.05 Å tolerance). Pair with SEM-EDS to detect trace impurities (e.g., residual catalysts) affecting crystal growth. Statistical tools (ANOVA, PCA) identify dominant variables .

Q. How to assess the compound’s catalytic or photocatalytic potential in advanced oxidation processes (AOPs)?

- Methodological Answer : Functionalize the compound with TiO₂ or ZnO nanoparticles via sol-gel methods. Evaluate photocatalytic efficiency under UV-vis light (λ = 365 nm) using methylene blue degradation kinetics (UV-vis absorbance at 664 nm). Control for surface area (BET) and charge transfer resistance (EIS) to correlate structure-activity relationships .

Q. What methodologies detect and quantify degradation byproducts under extreme pH conditions?

- Methodological Answer : Subject the compound to acidic (HCl, pH 2) and alkaline (NaOH, pH 12) hydrolysis for 24 hours. Analyze by LC-MS/MS (Q-TOF, negative ion mode) with a C18 column (ACN:H₂O + 0.1% formic acid). Compare fragmentation patterns (m/z 466 → 209, 177) to identify cleavage at ether or carboxyl sites .

Q. How to optimize reaction pathways for derivatization (e.g., esterification) while minimizing side reactions?

- Methodological Answer :

Use kinetic profiling with in-situ IR spectroscopy to monitor esterification (disappearance of -COOH at 1700 cm⁻¹). Optimize catalyst loading (e.g., H₂SO₄ at 0.5–2 mol%) and temperature (60–80°C). Quench aliquots at intervals for GC-MS analysis of side products (e.g., anhydride formation). Machine learning algorithms (Python/scikit-learn) can model reaction progress .

Key Data for Experimental Design

| Property | Value/Method | Reference |

|---|---|---|

| Solubility | DMF, DMSO (>50 mg/mL) | |

| Thermal Stability | Decomposition onset: ~250°C (TGA) | |

| NMR Shifts (¹H, DMSO-d₆) | δ 8.3–8.5 ppm (aromatic), δ 4.2–4.5 ppm (O-CH₂) | |

| IR Peaks | 1705 cm⁻¹ (-COOH), 1250 cm⁻¹ (C-O-C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。